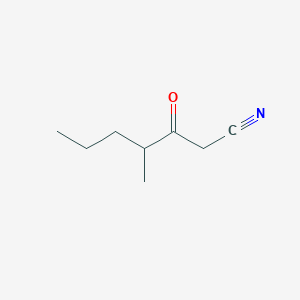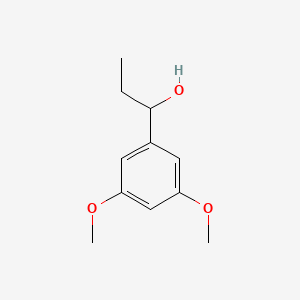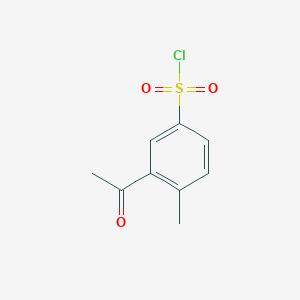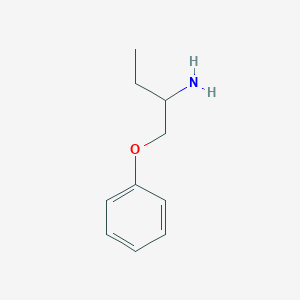
(2-Aminobutoxy)benzene
Overview
Description
2-Aminobutoxy)benzene, also known as 2-Aminobutoxybenzene, is an organic compound with a molecular formula of C9H15NO. It is a colorless liquid with a strong, sweet odor. 2-Aminobutoxybenzene is a derivative of benzene, and is a type of amine. It is used in various applications, including as a solvent, an intermediate in the synthesis of pharmaceuticals, and an ingredient in fragrances and cosmetics.
Scientific Research Applications
Fluorescence-Based Materials
(2-Aminobutoxy)benzene: can be utilized in the development of single-benzene-based fluorophores (SBBFs) . These fluorophores, with their electron-donor and acceptor type dipolar structure, are integral in fluorescence-based materials. They are used in various analytical, imaging, and sensing techniques, marking a significant advancement in biology and materials science .
Occupational Health Monitoring
The compound plays a role in studies related to occupational benzene exposure and its associated risks. Research indicates that even low concentrations of benzene can lead to genetic damage, emphasizing the need for stringent health monitoring and prevention strategies in workplaces where benzene exposure is a risk .
Organic Synthesis
(2-Aminobutoxy)benzene: derivatives are important in photocycloadditions with alkenes, which are key steps in organic synthesis. These reactions are crucial for constructing complex molecules and have been extensively studied, particularly in intramolecular contexts .
Safety and Hazards
While specific safety and hazards information for “(2-Aminobutoxy)benzene” is not available, benzene is known to be harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia . Occupational exposure to benzene can affect multiple genetic damage indicators .
properties
IUPAC Name |
1-phenoxybutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNIDSRZBZQPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminobutoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



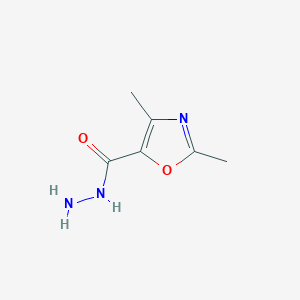
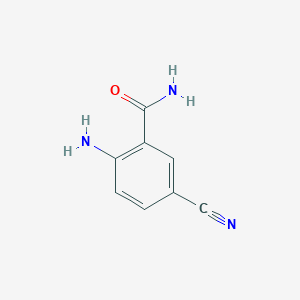
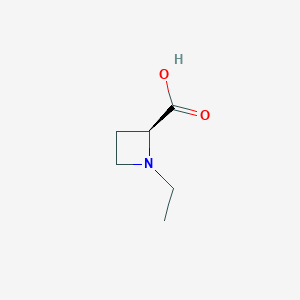
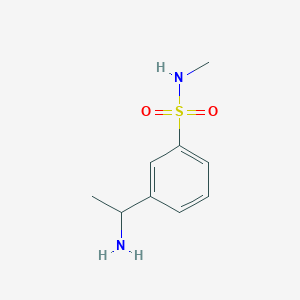
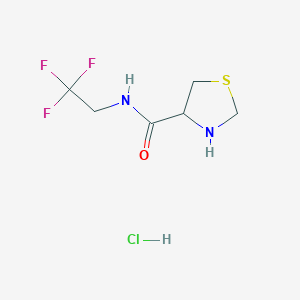
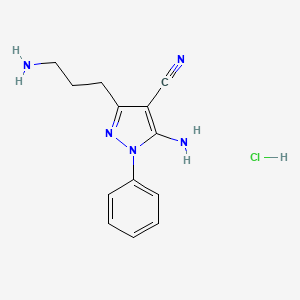
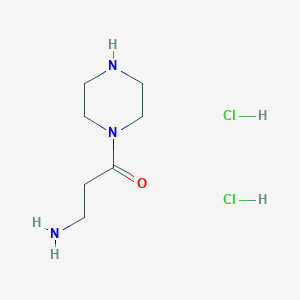

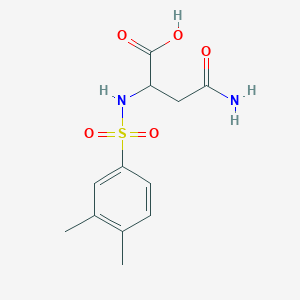
![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)
